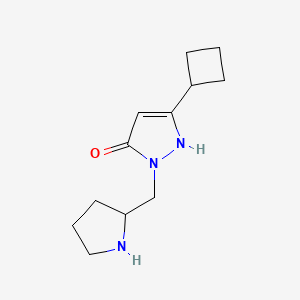
3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Descripción general
Descripción
3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is a compound that has been studied for its potential applications in the fields of scientific research and lab experiments. This compound has a unique structure and properties which make it a promising candidate for further exploration.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research on pyrazole derivatives often focuses on their synthesis and potential applications in medicinal chemistry. For example, studies have synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives, showing significant cytotoxic effects against breast cancer and leukemic cells, suggesting their potential as anticancer agents (Ananda et al., 2017). Another study on the synthesis of palladium(II) and platinum(II) complexes of pyrazole derivatives highlighted their solid-state characterization and preliminary biological cytotoxicity against cancer cell lines (McKay et al., 2016).
Anticancer Activity
The design and synthesis of pyrazole derivatives have been explored for their anticancer activities. One study synthesized pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, evaluating their cytotoxicity against a panel of human cancer cell lines, with some compounds exhibiting significant cytotoxicity compared to the standard drug etoposide (Alam et al., 2018). Another research developed organometallic complexes containing pyrazolo[3,4-b]pyridine derivatives as potential cyclin-dependent kinase inhibitors with anticancer properties (Stepanenko et al., 2011).
Propiedades
IUPAC Name |
5-cyclobutyl-2-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12-7-11(9-3-1-4-9)14-15(12)8-10-5-2-6-13-10/h7,9-10,13-14H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOZWKGSUWHPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CC3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




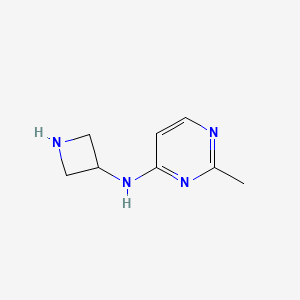

amine](/img/structure/B1487971.png)
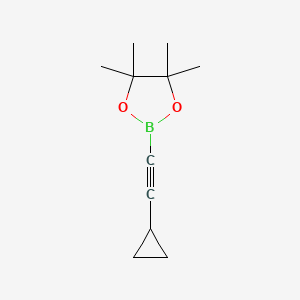
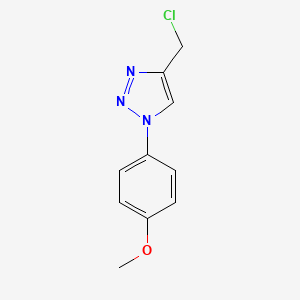
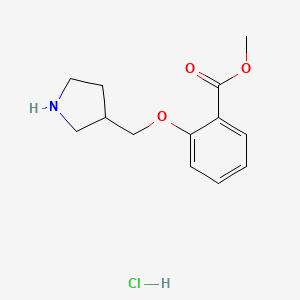
![4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1487978.png)
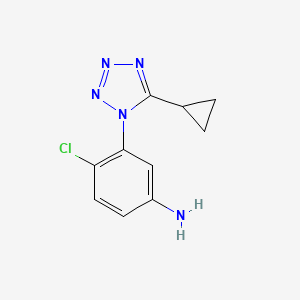


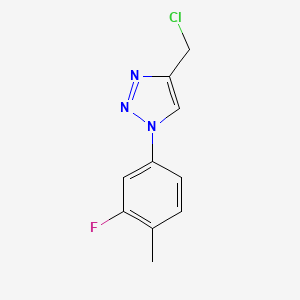
![3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487987.png)
![3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1487990.png)